Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate
CAS No.:
Cat. No.: VC16228121
Molecular Formula: C14H26N2O3
Molecular Weight: 270.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H26N2O3 |
|---|---|
| Molecular Weight | 270.37 g/mol |
| IUPAC Name | tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.4]octane-7-carboxylate |
| Standard InChI | InChI=1S/C14H26N2O3/c1-5-18-11-8-10(15)14(11)6-7-16(9-14)12(17)19-13(2,3)4/h10-11H,5-9,15H2,1-4H3 |
| Standard InChI Key | MTYMMSZJEKTXTN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1CC(C12CCN(C2)C(=O)OC(C)(C)C)N |
Introduction
Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate is a complex organic compound belonging to the class of azaspiro compounds. It features a unique molecular structure characterized by a spirocyclic framework, which includes a nitrogen-containing heterocycle. This compound is notable for its potential applications in chemical synthesis and medicinal chemistry due to its functional groups, including an amino group and an ethoxy substituent .
Synthesis and Reactivity
The synthesis of tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate can be approached through several methods, although detailed procedures are not widely documented. The compound's reactivity is influenced by its functional groups, which can participate in various chemical reactions. Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor product formation while minimizing side reactions.
Safety and Handling
Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate is classified as a hazardous substance, with potential to cause skin and eye irritation. It is recommended for use only in research and development under the supervision of a technically qualified individual. Safety measures include immediate flushing of affected areas with water and seeking medical aid if necessary .
Data Table
| Property | Value | Description |
|---|---|---|
| Molecular Formula | C14H26N2O3 | Chemical composition |
| Molecular Weight | 270.37 g/mol | Mass of the molecule |
| CAS Number | 1354961-70-8 | Unique identifier |
| SMILES | CCOC1CC(N)C12CCN(C(=O)OC(C)(C)C)C2 | Structural representation |
| Purity | Typically 95% | Common purity level |
| Hazard Classification | Skin and Eye Irritant | Safety classification |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume